molecular formula C15H13BrO3 B113441 4-(2-Bromoethoxy)-4'-hydroxybenzophenone CAS No. 79578-62-4

4-(2-Bromoethoxy)-4'-hydroxybenzophenone

Cat. No. B113441
CAS RN: 79578-62-4
M. Wt: 321.16 g/mol
InChI Key: LEVHOJCNGNSULG-UHFFFAOYSA-N
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Description

The compound "4-(2-Bromoethoxy)-4'-hydroxybenzophenone" is not directly synthesized or analyzed in the provided papers. However, the papers do discuss related brominated compounds and their chemical properties, which can provide insights into the behavior of brominated benzophenones. Brominated compounds are often used in various applications, including as flame retardants and intermediates in organic synthesis .

Synthesis Analysis

The synthesis of brominated benzophenones is not explicitly described for the target compound. However, similar compounds, such as 2-hydroxy-4-dodecyloxybenzophenone, have been synthesized using brominated starting materials and phase transfer catalysis . This suggests that a similar approach could potentially be applied to synthesize "4-(2-Bromoethoxy)-4'-hydroxybenzophenone" by reacting a suitable hydroxybenzophenone with 2-bromoethanol in the presence of a phase transfer catalyst.

Molecular Structure Analysis

While the molecular structure of "4-(2-Bromoethoxy)-4'-hydroxybenzophenone" is not directly analyzed, related studies have shown that benzophenone skeletons are non-planar and that substituents on the benzene rings can influence the molecular conformation through intramolecular hydrogen bonding and steric effects . This information can be extrapolated to suggest that the target compound may also exhibit non-planarity and intramolecular hydrogen bonding due to the presence of the hydroxy group.

Chemical Reactions Analysis

The papers provided do not discuss the specific chemical reactions of "4-(2-Bromoethoxy)-4'-hydroxybenzophenone." However, brominated phenols, such as 2-bromophenol, have been shown to undergo oxidative bromination and hydrolysis under certain conditions . These reactions could be relevant to the target compound, as the bromoethoxy group may be susceptible to similar transformations under oxidative or hydrolytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(2-Bromoethoxy)-4'-hydroxybenzophenone" are not directly reported in the papers. However, the properties of brominated flame retardants and their decomposition products have been studied . These compounds often exhibit high thermal stability, which is a desirable property for flame retardants. The presence of bromine atoms can also affect the compound's reactivity and interaction with other chemicals, as seen in the oxidative bromination reactions .

Scientific Research Applications

Oxidative Thermal Degradation

4-(2-Bromoethoxy)-4'-hydroxybenzophenone's derivative, 2-bromophenol, was studied for its oxidative thermal degradation. This research found various products like dibenzo-p-dioxin and dibromodibenzofuran, highlighting the compound's behavior under high-temperature conditions (Evans & Dellinger, 2005).

High-Temperature Pyrolysis

Another study focused on the high-temperature pyrolysis of 2-bromophenol, demonstrating the formation of products like dibenzo-p-dioxin and bromonaphthalene, which helps in understanding the compound's thermal stability and degradation products (Evans & Dellinger, 2003).

Metabolic Pathways Analysis

In a metabolic pathways study, a derivative of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone, 4-Bromo-2,5-dimethoxyphenethylamine, was analyzed in different species, including humans. This provides insights into the metabolism and potential toxic effects of related compounds (Carmo et al., 2005).

Photooxidative Behavior in Polymers

Research on the photooxidative behavior of 2-hydroxybenzophenone stabilizers in polyolefin films, related to 4-(2-Bromoethoxy)-4'-hydroxybenzophenone, reveals their effectiveness in polymer stabilization under various conditions, contributing to the understanding of material durability (Allen et al., 1993).

Synthesis Processes

The compound's synthesis, such as through esterification and Fries rearrangement, was explored for efficient production, which is crucial for industrial applications (Yadav & George, 2008).

Antioxidant Effects

Studies on bromophenols, like those derived from red algae, show significant antioxidant activities. These findings can be extrapolated to understand the potential antioxidant effects of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone's derivatives (Olsen et al., 2013).

properties

IUPAC Name

[4-(2-bromoethoxy)phenyl]-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVHOJCNGNSULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethoxy)-4'-hydroxybenzophenone

Synthesis routes and methods

Procedure details

Melting points (mp) were obtained on a capillary melting point apparatus and are uncorrected. Elemental analyses of all compounds prepared were within ±0.4% of calculated theoretical values. Reaction progress and purity of products were checked by analytical TLC using 0.2 mm silica gel plastic backed layers, and viewed under light of 254 nm wavelength. Proton NMR spectra were obtained at 90 mHz and EIMS were obtained using a direct ion probe. 4-(2-Bromoethoxy)-4'-hydroxybenzophenone was prepared by acylation of 2-phenoxyethyl bromide with 4-hydroxybenzoic acid: mp 136°-138° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PC Ruenitz, JR Bagley - Cancer research, 1986 - AACR
Nitromiphene (NIT; CI 628) is a triarylethylene antiestrogen shown to be effective in treatment of experimental breast cancer. We have studied the fate of NIT in the immature female rat, …
Number of citations: 5 aacrjournals.org

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